molecular formula C18H8O3 B12911383 Fluorantheno[2,3-c]furan-4,6-dione CAS No. 13913-61-6

Fluorantheno[2,3-c]furan-4,6-dione

Cat. No.: B12911383
CAS No.: 13913-61-6
M. Wt: 272.3 g/mol
InChI Key: DPVLADDAOKZJFL-UHFFFAOYSA-N
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Description

Fluorantheno[2,3-c]furan-4,6-dione is a polycyclic aromatic compound with the molecular formula C₁₈H₈O₃. It is a member of the fluoranthene family, known for its unique structure that combines naphthalene and benzene rings. This compound is of significant interest in synthetic organic chemistry and materials science due to its intriguing photophysical and fluorescence properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fluorantheno[2,3-c]furan-4,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of palladium-catalyzed cycloisomerization reactions. These reactions often require specific catalysts and conditions to ensure high yields and purity .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: Fluorantheno[2,3-c]furan-4,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydroquinones .

Scientific Research Applications

Fluorantheno[2,3-c]furan-4,6-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Fluorantheno[2,3-c]furan-4,6-dione exerts its effects involves interactions with various molecular targets and pathways. Its unique structure allows it to participate in electron transfer processes, making it useful in organic electronics. Additionally, its potential biological activities are thought to involve interactions with cellular components, leading to effects such as apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: Fluorantheno[2,3-c]furan-4,6-dione is unique due to its combination of naphthalene and benzene rings with a furan moiety. This structure imparts specific electronic and photophysical properties, making it valuable in various applications .

Properties

CAS No.

13913-61-6

Molecular Formula

C18H8O3

Molecular Weight

272.3 g/mol

IUPAC Name

15-oxapentacyclo[10.6.1.02,7.08,19.013,17]nonadeca-1(18),2,4,6,8,10,12(19),13(17)-octaene-14,16-dione

InChI

InChI=1S/C18H8O3/c19-17-14-8-13-10-5-2-1-4-9(10)11-6-3-7-12(15(11)13)16(14)18(20)21-17/h1-8H

InChI Key

DPVLADDAOKZJFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC4=C3C2=CC5=C4C(=O)OC5=O

Origin of Product

United States

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